Acridine, 9-(piperidinoamino)-
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Overview
Description
Acridine, 9-(piperidinoamino)- is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of biological activities and industrial applications. The unique structure of acridine allows it to interact with various biomolecular targets, making it a compound of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acridine derivatives, including Acridine, 9-(piperidinoamino)-, often involves multi-step processes. One common method is the Bernthsen synthesis, which involves the reaction of diphenylamine with a carboxylic acid in the presence of zinc chloride . Another approach involves the condensation of appropriate 9-aminoacridine derivatives with other compounds under specific conditions .
Industrial Production Methods
Industrial production of acridine derivatives typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as sulfuric acid, and specific reaction environments, like aqueous or organic solvents, are common in these processes .
Chemical Reactions Analysis
Types of Reactions
Acridine, 9-(piperidinoamino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of acridine derivatives include sulfuric acid, zinc chloride, and various oxidizing and reducing agents. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield acridone derivatives, while substitution reactions can produce various substituted acridines .
Scientific Research Applications
Acridine, 9-(piperidinoamino)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Acts as a fluorescent dye for visualizing biomolecules.
Medicine: Exhibits potential anticancer, antimicrobial, and antiviral activities.
Industry: Used in the production of dyes, pigments, and fluorescent materials
Mechanism of Action
The mechanism of action of acridine derivatives, including Acridine, 9-(piperidinoamino)-, often involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerase and telomerase. This mechanism is critical in its anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Acridine, 9-(piperidinoamino)- include:
Amsacrine: An anticancer agent that also intercalates DNA.
Proflavine: An antimicrobial agent used as a disinfectant.
Acriflavine: Used as an antiseptic and in the treatment of infections.
Uniqueness
Acridine, 9-(piperidinoamino)- is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. Its ability to intercalate DNA and inhibit critical enzymes makes it a valuable compound in scientific research and potential therapeutic applications .
Properties
CAS No. |
28846-40-4 |
---|---|
Molecular Formula |
C18H19N3 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-piperidin-1-ylacridin-9-amine |
InChI |
InChI=1S/C18H19N3/c1-6-12-21(13-7-1)20-18-14-8-2-4-10-16(14)19-17-11-5-3-9-15(17)18/h2-5,8-11H,1,6-7,12-13H2,(H,19,20) |
InChI Key |
ZMNVMESJFCJCCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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